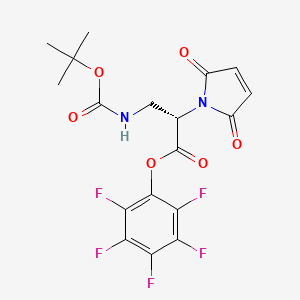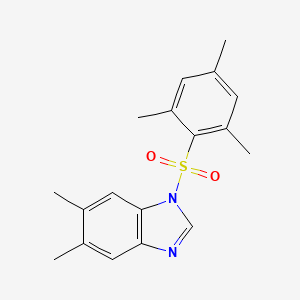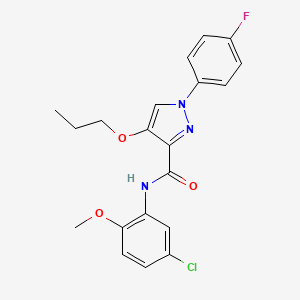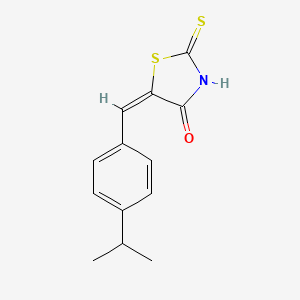![molecular formula C22H23ClN2O3 B2522960 2-[(2-Chlorophenyl)methylene]-7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b] furan-3-one CAS No. 869078-60-4](/img/structure/B2522960.png)
2-[(2-Chlorophenyl)methylene]-7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b] furan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-[(2-Chlorophenyl)methylene]-7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b]furan-3-one is a chlorinated aromatic hydrocarbon with a complex molecular structure that includes a benzo[b]furan core. This type of compound is structurally related to various environmental pollutants and pharmacologically active molecules. The presence of the chlorophenyl group and the piperazinylmethyl moiety suggests potential biological activity, which could be explored in various medicinal chemistry applications.
Synthesis Analysis
While the specific synthesis of 2-[(2-Chlorophenyl)methylene]-7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b]furan-3-one is not detailed in the provided papers, similar compounds have been synthesized through multi-step reactions involving the formation of the benzo[b]furan core, followed by various functionalization reactions. For instance, the preparation of benzo[b]furan derivatives with chlorophenyl groups has been reported, where the core structure is typically formed through a cyclization step, and the chlorophenyl moiety is introduced through a halogenation reaction .
Molecular Structure Analysis
The molecular structure of benzo[b]furans is characterized by a fused benzene and furan ring system. The presence of substituents like chlorophenyl and piperazinylmethyl groups can significantly influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets. The chlorophenyl group, in particular, is known to be involved in various types of chemical reactions due to the presence of the electron-withdrawing chlorine atom .
Chemical Reactions Analysis
Chlorinated benzo[b]furans can undergo a variety of chemical reactions, including electrophilic aromatic substitution facilitated by the electron-withdrawing chlorine atom. They may also participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles. Additionally, the presence of the hydroxy group in the compound suggests the possibility of forming esters or ethers through condensation reactions with appropriate reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated benzo[b]furans are influenced by their molecular structure. The chlorophenyl group contributes to the lipophilicity of the compound, which can affect its solubility in organic solvents and its partitioning behavior in biological systems. The hydroxy group introduces the potential for hydrogen bonding, which can influence the compound's boiling point, melting point, and solubility in water. The piperazinylmethyl group may also contribute to the basicity of the compound, affecting its acid-base properties .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Research into the synthesis and chemical reactions of related furan and benzofuran derivatives provides insights into potential methodologies for creating complex molecules, including various Diels-Alder reactions and the formation of bioactive chalcones and pyrazoline derivatives. For instance, the reaction of alkyl 2H-azirine-3-carboxylates with furans leading to aziridine and subsequently to dihydrofuranol highlights intricate chemical transformations that could be relevant for designing synthetic pathways for similar compounds (Alves et al., 2001).
Potential Bioactive Compounds Synthesis
The synthesis of potentially bioactive compounds from visnaginone, through reactions with aromatic aldehydes to afford chalcones, and further transformation into pyrazoline and isoxazoline derivatives, indicates the pharmaceutical chemistry applications of related furan derivatives (Abdel Hafez et al., 2001).
Material Science and Photonic Biosensor Applications
The preparation of hydroxy-substituted tetrachlorodibenzo[b,e][1,4]dioxin and tetrachlorodibenzo[b,d]furans for the development of selective single-standard DNA (ssDNA) aptamers in photonic biosensors showcases the integration of organic synthesis with materials science for environmental monitoring and potential health implications (Kalantzi et al., 2021).
Understanding Molecular Mechanisms in Environmental Samples
Investigations into the phenyldibenzofurans and phenyldibenzothiophenes in marine sedimentary rocks and hydrothermal petroleum provide a framework for understanding the molecular mechanisms and distributions of similar compounds in geological samples, which has implications for environmental science and organic geochemistry (Marynowski et al., 2002).
Propiedades
IUPAC Name |
(2Z)-2-[(2-chlorophenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c1-2-24-9-11-25(12-10-24)14-17-19(26)8-7-16-21(27)20(28-22(16)17)13-15-5-3-4-6-18(15)23/h3-8,13,26H,2,9-12,14H2,1H3/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBFHELLAROKJZ-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4Cl)C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4Cl)/C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-hydroxychroman-4-yl)methyl)urea](/img/structure/B2522879.png)
![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2522881.png)

![N-(2-Ethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2522885.png)

![1-(3,5-dimethylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2522888.png)
![5-Chloro-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2522889.png)

![3-Methylbut-2-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B2522895.png)



![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2522900.png)